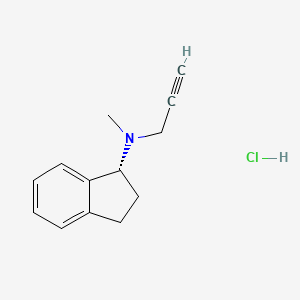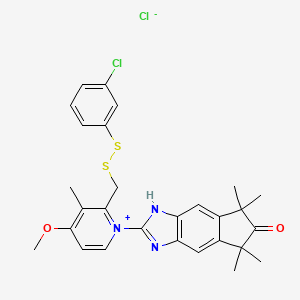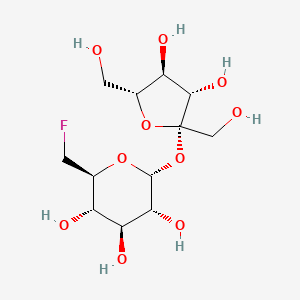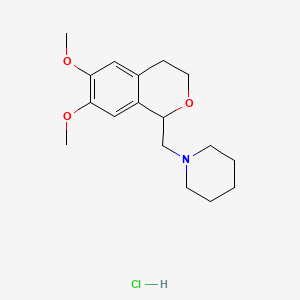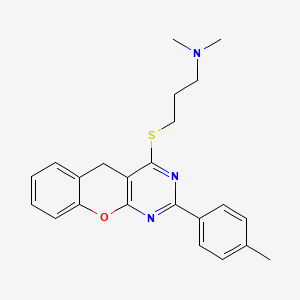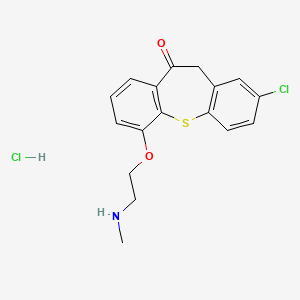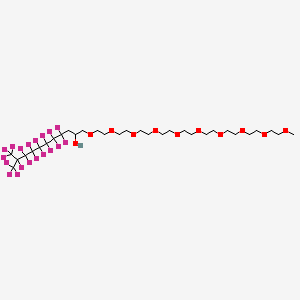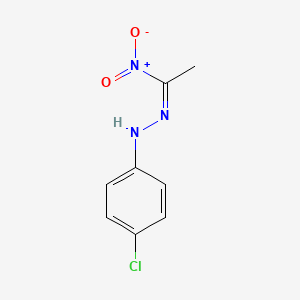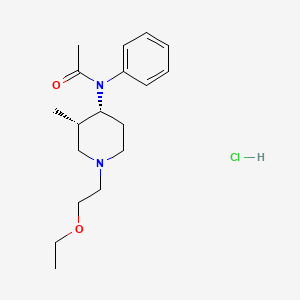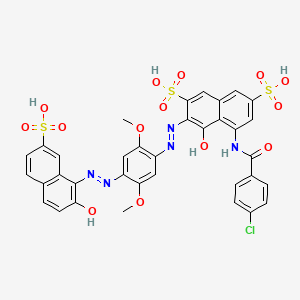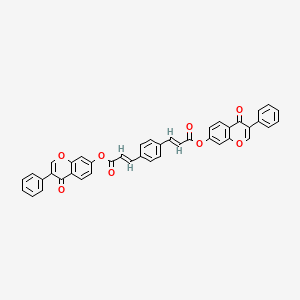
2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two propenoic acid groups linked by a 1,4-phenylene bridge, and each propenoic acid group is esterified with a 4-oxo-3-phenyl-4H-1-benzopyran-7-yl moiety. The (E,E)- configuration indicates the trans arrangement of the propenoic acid groups.
Preparation Methods
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves several steps. Typically, the process begins with the preparation of the 1,4-phenylene bis(2-propenoic acid) intermediate. This intermediate is then esterified with 4-oxo-3-phenyl-4H-1-benzopyran-7-yl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- include:
3,3’-(1,4-Phenylene)bis(2-propenoic acid): A simpler analog without the esterified benzopyran groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, 1,1’-bis(4-aminophenyl) ester: An analog with amino groups instead of oxo groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, ditetradecyl ester: An analog with long alkyl chains instead of benzopyran groups. The uniqueness of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- lies in its specific esterified structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
131814-55-6 |
|---|---|
Molecular Formula |
C42H26O8 |
Molecular Weight |
658.6 g/mol |
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) (E)-3-[4-[(E)-3-oxo-3-(4-oxo-3-phenylchromen-7-yl)oxyprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C42H26O8/c43-39(49-31-17-19-33-37(23-31)47-25-35(41(33)45)29-7-3-1-4-8-29)21-15-27-11-13-28(14-12-27)16-22-40(44)50-32-18-20-34-38(24-32)48-26-36(42(34)46)30-9-5-2-6-10-30/h1-26H/b21-15+,22-16+ |
InChI Key |
XSOZJXGOHRVJDF-YHARCJFQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)OC5=CC6=C(C(=O)C(=CO6)C7=CC=CC=C7)C=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OC5=CC6=C(C=C5)C(=O)C(=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)

